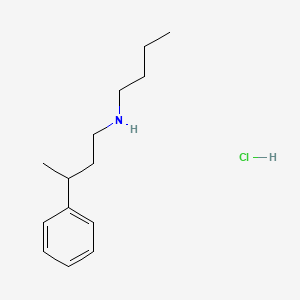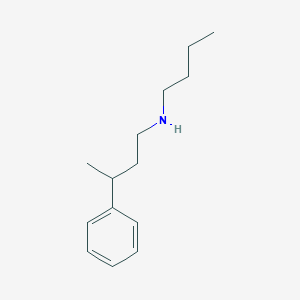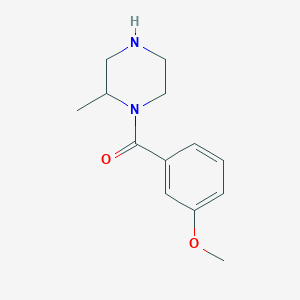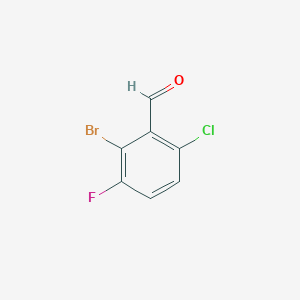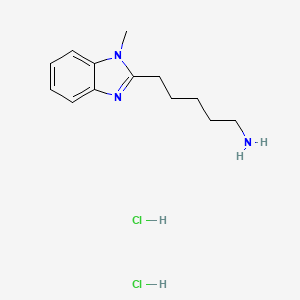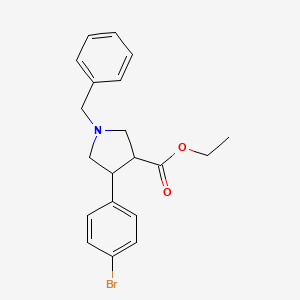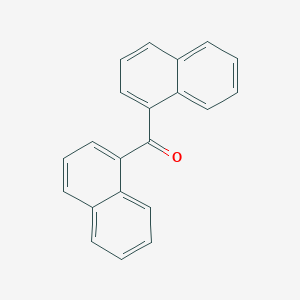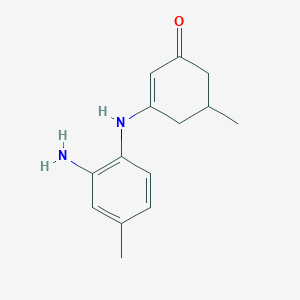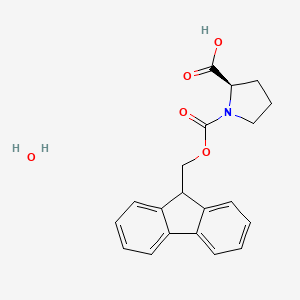
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate, also known as Fmoc-D-proline, is a synthetic amino acid derivative used in the field of biochemistry and biotechnology. It is an important building block in the synthesis of peptides and proteins, and is widely used in the field of peptide and protein research. Fmoc-D-proline is an important tool in the synthesis of peptides and proteins, and has been used in the development of novel drugs, vaccines, and diagnostics.
Mechanism of Action
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene works by protecting the amino acid from unwanted reactions during the synthesis of peptides and proteins. The Fmoc group is removed by a base, such as a triethylamine, to reveal the protected amino acid. This process allows for the synthesis of more complex peptides and proteins.
Biochemical and Physiological Effects
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene has been shown to have no significant biochemical or physiological effects on humans or animals. It is used as a tool in the synthesis of peptides and proteins, and does not have any direct biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to use reagent, and it is also relatively stable. Additionally, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene is a versatile reagent, and can be used in a variety of peptide and protein synthesis experiments.
However, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene also has some limitations. It is not suitable for use in the synthesis of proteins with disulfide bonds, and it can also be difficult to remove from peptides and proteins. Additionally, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene can be toxic in large quantities, and must be handled with care.
Future Directions
There are several potential future directions for the use of N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene. It could be used in the development of novel drugs and therapeutics, as well as in the study of enzyme and receptor interactions. Additionally, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene could be used in the development of more efficient and cost-effective peptide and protein synthesis methods. Finally, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene could be used in the development of new methods for the detection and quantification of peptides and proteins.
Synthesis Methods
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene is synthesized through a process known as Fmoc-protection. In this process, the amino acid is first protected by a Fmoc group, which is a fluorenylmethoxycarbonyl group. The Fmoc group is then removed by a base, such as a triethylamine, to reveal the protected amino acid. This process is used to protect the amino acid from unwanted reactions, and to allow for the synthesis of more complex peptides and proteins.
Scientific Research Applications
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene is used in a variety of scientific research applications. It is used in the synthesis of peptides and proteins, and is also used in the development of novel drugs, vaccines, and diagnostics. N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene is also used in the study of enzyme and receptor interactions, and in the development of drugs and therapeutics.
properties
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.H2O/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,22,23);1H2/t18-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWXUTMZCBWVAA-GMUIIQOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
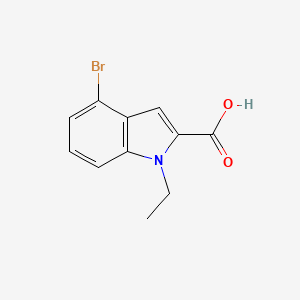
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)
